Metazosulfuron

Description

The exact mass of the compound Metazosulfuron is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Metazosulfuron suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Metazosulfuron including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

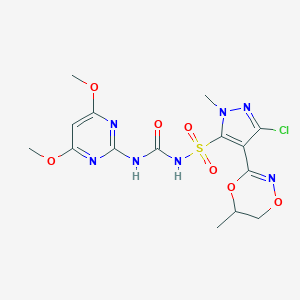

IUPAC Name |

1-[5-chloro-2-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)pyrazol-3-yl]sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN7O7S/c1-7-6-29-21-12(30-7)10-11(16)20-23(2)13(10)31(25,26)22-15(24)19-14-17-8(27-3)5-9(18-14)28-4/h5,7H,6H2,1-4H3,(H2,17,18,19,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWKBUKANTXHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CON=C(O1)C2=C(N(N=C2Cl)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868680-84-6 | |

| Record name | Metazosulfuron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868680846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAZOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYS2WZ5UBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metazosulfuron: A Technical Guide to its Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazosulfuron is a sulfonylurea herbicide that is effective against a broad spectrum of weeds, including those resistant to other herbicides.[1][2] Its mode of action is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Metazosulfuron, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Metazosulfuron is the International Organization for Standardization (ISO)-approved common name for the chemical 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea.[2]

Chemical Structure:

-

IUPAC Name: 1-[3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)pyrazol-5-yl]sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea

-

CAS Number: 868680-84-6[2]

-

Molecular Formula: C₁₅H₁₈ClN₇O₇S[2]

-

Molecular Weight: 475.86 g/mol [2]

-

Canonical SMILES: CC1CON=C(O1)C2=C(N(N=C2Cl)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC

-

InChI Key: IXWKBUKANTXHJH-UHFFFAOYSA-N

Physicochemical Properties

Metazosulfuron is a white, odorless solid.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White solid, odorless | [2] |

| Density | 1.49 g/cm³ | [2] |

| Melting Point | 175.5–177.6°C | [2] |

| Water Solubility | 33.3 mg/L (20°C) | [2] |

| Vapor Pressure | 7.0 × 10⁻⁸ Pa (25°C) | [2] |

| pKa | 3.4 (20°C) | [2] |

| log P (octanol-water partition coefficient) | 1.87 (pH 4, 25°C), -0.35 (pH 7, 25°C), -0.58 (pH 9, 25°C) | [2] |

Mode of Action and Biological Activity

Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of Metazosulfuron, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1][3][4] As these amino acids are essential for protein synthesis and cell growth, inhibition of ALS leads to a cessation of cell division and ultimately plant death.[3] Mammals lack the ALS enzyme, which contributes to the low mammalian toxicity of sulfonylurea herbicides.[1]

The following diagram illustrates the inhibition of the branched-chain amino acid biosynthesis pathway by Metazosulfuron.

Herbicidal Activity

Metazosulfuron exhibits excellent herbicidal activity against a wide range of annual and perennial weeds, including those that have developed resistance to other sulfonylurea herbicides.[1] It is particularly effective against Echinochloa spp. and various sedges.[1]

Synthesis and Manufacturing

The commercial synthesis of Metazosulfuron is a multi-step process that involves the formation of a pyrazole ring, a dimethoxypyrimidine moiety, and their linkage via a sulfonylurea bridge.[5] The key steps generally include heterocyclic ring formation, sulfonylation, and urea coupling.[5] The discovery of Metazosulfuron involved the synthesis and evaluation of various sulfonylurea compounds with different substituents on the pyrazole ring, leading to the identification of the dioxazine moiety as being highly effective.[1]

The following diagram provides a generalized workflow for the synthesis of sulfonylurea herbicides like Metazosulfuron.

Metabolism and Environmental Fate

Metabolism

The metabolism of sulfonylurea herbicides in plants and animals generally involves O-demethylation, cleavage of the sulfonylurea bridge, and opening of the triazine ring.[6] While specific metabolic pathways for Metazosulfuron are not extensively detailed in the public literature, it is expected to undergo similar transformations. In tolerant plants, rapid metabolism leads to the formation of non-herbicidal products. The rate of metabolism can be a key factor in the selectivity of sulfonylurea herbicides.

Environmental Fate

The degradation of sulfonylurea herbicides in the environment is influenced by factors such as soil type, pH, temperature, and microbial activity. Generally, degradation is faster in acidic soils and is primarily a biological process.[7]

Toxicological Profile

Metazosulfuron exhibits low toxicity to mammals.[2] A summary of available toxicological data is presented below.

| Test | Result | Reference |

| Acute Oral Toxicity (Rat) | LD₅₀ > 2000 mg/kg | [2] |

| Acute Dermal Toxicity (Rat) | LD₅₀ > 2000 mg/kg | [2] |

| Acute Inhalation Toxicity (Rat) | LC₅₀ > 5.0 mg/L | [2] |

| Eye Irritation (Rabbit) | Minimally irritating | [2] |

| Skin Irritation (Rabbit) | Non-irritating | [2] |

| Skin Sensitization (Guinea Pig) | Non-sensitizer | [2] |

Metazosulfuron has also been shown to have negligible toxicity to fish, birds, and beneficial insects.[2]

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the inhibitory effect of Metazosulfuron on ALS activity.

Methodology (based on Westerfield, 1945, with modifications as cited in Saeki et al., 2016): [1]

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., from susceptible and resistant weed biotypes) in a suitable extraction buffer (e.g., phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and a reducing agent like dithiothreitol).

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

-

-

Inhibition Assay:

-

Prepare assay mixtures containing the enzyme extract, reaction buffer, and varying concentrations of Metazosulfuron (or a control solvent).

-

Initiate the enzymatic reaction by adding the substrate (e.g., pyruvate).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding sulfuric acid. This also facilitates the conversion of the enzymatic product, acetolactate, to acetoin.

-

Add creatine and α-naphthol solutions and incubate to allow for color development.

-

-

Quantification:

-

Measure the absorbance of the colored product (acetoin complex) at 530 nm using a spectrophotometer.

-

Calculate the percentage of ALS inhibition for each Metazosulfuron concentration relative to the control.

-

Residue Analysis in Crops by HPLC

Objective: To quantify Metazosulfuron residues in various crop matrices.

Methodology (based on Lee et al., 2013): [8]

-

Extraction:

-

Homogenize the crop sample with acetonitrile.

-

Filter the extract and concentrate it under reduced pressure.

-

-

Partitioning:

-

Partition the concentrated extract with ethyl acetate to separate Metazosulfuron from interfering substances.

-

Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent.

-

-

Clean-up (Solid Phase Extraction - SPE):

-

Dissolve the residue in a suitable solvent (e.g., 20% acetone in dichloromethane).

-

Pass the solution through an aminopropyl (NH₂) SPE cartridge.

-

Wash the cartridge with a mixture of acetone and dichloromethane.

-

Elute Metazosulfuron with a mixture of acetone and dichloromethane containing acetic acid.

-

Evaporate the eluate to dryness.

-

-

Analysis:

-

Reconstitute the residue in acetonitrile.

-

Analyze the sample using High-Performance Liquid Chromatography with a UV detector (HPLC-UVD) at a wavelength of 245 nm.

-

Quantify the concentration of Metazosulfuron by comparing the peak area to that of a standard curve.

-

The following diagram illustrates the workflow for the residue analysis of Metazosulfuron in crops.

References

- 1. Development of a novel herbicide, metazosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. pnas.org [pnas.org]

- 5. Metazosulfuron (Ref: NC-620) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. kpu.ca [kpu.ca]

- 8. Agricultural and Environmental Sciences [korseaj.org]

Metazosulfuron's Mechanism of Action on Acetolactate Synthase (ALS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which metazosulfuron, a sulfonylurea herbicide, acts on acetolactate synthase (ALS). It covers the biochemical pathways, quantitative inhibition data, detailed experimental protocols, and visual representations of the key processes involved.

Executive Summary

Metazosulfuron is a potent and selective herbicide that belongs to the sulfonylurea class.[1] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[3][4][5][6] As this pathway is absent in animals, ALS inhibitors like metazosulfuron exhibit very low mammalian toxicity.[1][3] The inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts cell division and meristematic growth, ultimately resulting in plant death.[2][7] This guide details the non-competitive inhibition mechanism, the specific binding interactions, and the methodologies used to characterize this process.

Core Mechanism of Action

The primary mode of action for metazosulfuron is the disruption of branched-chain amino acid synthesis through the potent inhibition of the ALS enzyme.

2.1 The Target Enzyme: Acetolactate Synthase (ALS)

ALS (EC 2.2.1.6) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the initial common step in the synthesis of valine, leucine, and isoleucine.[3][4] It facilitates the condensation of two pyruvate molecules to form α-acetolactate or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate.[4] This function is critical for the development of new tissues, making the enzyme an ideal target for herbicides.[5]

2.2 Molecular Inhibition by Metazosulfuron

Metazosulfuron, like other sulfonylurea herbicides, acts as a non-competitive or uncompetitive inhibitor of ALS.[8] This means it does not bind to the enzyme's active site where the substrate (pyruvate) binds. Instead, it binds to a separate allosteric site on the enzyme.[8] This binding event induces a conformational change in the ALS enzyme, which locks the enzyme in an inactive state and blocks the substrate's access to the active site.[8][9][10]

The binding site for sulfonylurea herbicides is located in a channel leading to the active site, near the cofactor binding domains for Thiamine Pyrophosphate (TPP) and Flavin Adenine Dinucleotide (FAD).[9] The interaction is highly specific and involves a network of hydrogen bonds and hydrophobic interactions with conserved amino acid residues within the binding pocket, such as Pro197, Arg377, and Trp574 (numbering based on Arabidopsis thaliana ALS).[11] Mutations in the ALS gene at these key positions can alter the binding pocket, reducing the herbicide's affinity and leading to herbicide resistance.[6][11][12][13]

The ultimate consequence of ALS inhibition is the depletion of valine, leucine, and isoleucine pools. This starves the plant of essential building blocks for protein synthesis, leading to a rapid cessation of cell division and growth, particularly in the meristematic regions of roots and shoots.[2][8] Visible symptoms, such as chlorosis and necrosis, typically appear several days after application.[2]

Quantitative Inhibition Data

| Herbicide Class | Target Enzyme | Typical I50 Range | Inhibition Type | Reference |

| Sulfonylureas (SUs) | Acetolactate Synthase (ALS) | 10-100 nM | Non-competitive/Uncompetitive | [8] |

| Imidazolinones (IMIs) | Acetolactate Synthase (ALS) | 1-10 µM | Non-competitive/Uncompetitive | [8] |

Note: This table provides typical values for the herbicide classes. Actual I50 values can vary depending on the specific compound, plant species, and assay conditions.

Visualizations of Pathways and Processes

Caption: Metazosulfuron inhibits ALS, blocking the synthesis of essential amino acids.

Caption: The cascade of events from ALS inhibition to plant death.

Caption: Steps for measuring the inhibitory effect of metazosulfuron on ALS activity.

Experimental Protocols

The following is a generalized protocol for an in vitro acetolactate synthase (ALS) inhibition assay, based on methodologies commonly used for assessing ALS-inhibiting herbicides.[1][14]

5.1 Objective

To determine the in vitro inhibitory effect of metazosulfuron on ALS activity by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).

5.2 Materials and Reagents

-

Plant Material: Young, actively growing leaves from a susceptible plant species.

-

Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 1 mM sodium pyruvate, 10 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT, and 10 µM FAD.

-

Assay Buffer: 20 mM potassium phosphate buffer (pH 7.0) containing 20 mM sodium pyruvate, 2 mM MgCl2, and 0.2 mM Thiamine Pyrophosphate (TPP).

-

Metazosulfuron Stock Solution: A concentrated stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

-

Stopping Reagent: 3 M Sulfuric Acid (H2SO4).

-

Colorimetric Reagents:

-

0.5% (w/v) Creatine solution.

-

5% (w/v) α-Naphthol solution (freshly prepared in 2.5 M NaOH).

-

5.3 Procedure

-

Enzyme Extraction:

-

Harvest 1-2 g of fresh leaf tissue and immediately place it in a pre-chilled mortar.

-

Add liquid nitrogen and grind the tissue to a fine powder.

-

Add 5-10 mL of ice-cold extraction buffer and continue to homogenize.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep on ice.

-

-

Inhibition Assay:

-

Set up a series of microcentrifuge tubes for each metazosulfuron concentration to be tested, including a control with no herbicide.

-

To each tube, add 100 µL of the assay buffer.

-

Add 10 µL of the appropriate metazosulfuron dilution (or solvent for the control).

-

Pre-incubate the tubes at 35°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the crude enzyme extract to each tube.

-

Incubate the reaction mixture at 35°C for 60 minutes.

-

-

Product Detection (Westerfeld Method): [1][14]

-

Stop the reaction by adding 50 µL of 3 M H2SO4 to each tube. This also initiates the acid-catalyzed decarboxylation of the enzymatic product, α-acetolactate, to acetoin.

-

Incubate the tubes at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Allow the tubes to cool to room temperature.

-

Add 200 µL of 0.5% creatine, followed by 200 µL of 5% α-naphthol. Vortex briefly after each addition. The α-naphthol must be added last.

-

Incubate at 60°C for 15 minutes to allow for color development (a reddish-pink complex will form).

-

Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to a 96-well microplate.

-

-

Data Analysis:

-

Measure the absorbance of each well at 530 nm using a microplate reader.

-

Calculate the percent inhibition for each metazosulfuron concentration relative to the control (0% inhibition).

-

Plot the percent inhibition against the log of the metazosulfuron concentration.

-

Determine the IC50 value using non-linear regression analysis (log-inhibitor vs. response curve).

-

Conclusion

Metazosulfuron is a highly effective herbicide that functions through the specific, non-competitive inhibition of acetolactate synthase. By binding to an allosteric site, it disrupts the enzyme's catalytic activity, leading to a cascade of events that culminates in the cessation of plant growth and eventual death. This targeted mechanism of action, which affects a biochemical pathway unique to plants and microorganisms, is the basis for its high efficacy and favorable safety profile. The experimental protocols and data presented in this guide provide a framework for the continued study and development of ALS-inhibiting compounds.

References

- 1. Development of a novel herbicide, metazosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 9. Acetolactate synthase, mechanism of action and its herbicide binding site. | Semantic Scholar [semanticscholar.org]

- 10. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Understanding the structural basis of ALS mutations associated with resistance to sulfonylurea in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]

IUPAC name for Metazosulfuron

An In-Depth Technical Guide to Metazosulfuron

Abstract

Metazosulfuron is a novel sulfonylurea herbicide developed by Nissan Chemical Industries, Ltd.[1][2][3][4] It demonstrates significant herbicidal activity against a broad spectrum of weeds in paddy fields, including those resistant to other sulfonylurea herbicides.[1][2][5] This document provides a comprehensive overview of Metazosulfuron, including its chemical properties, mechanism of action, herbicidal efficacy, and detailed experimental protocols for its analysis. The intended audience for this guide includes researchers, chemists, and professionals involved in agrochemical development.

Chemical Identity and Properties

Metazosulfuron is identified by the following nomenclature and chemical properties:

-

IUPAC Name: 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea[1][5]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Metazosulfuron

| Property | Value |

| Appearance | White, odorless solid |

| Density | 1.49 g/cm³ |

| Melting Point | 175.5–177.6°C |

| Water Solubility | 33.3 mg/L (at 20°C) |

| Vapor Pressure | 7.0 × 10⁻⁸ Pa (at 25°C) |

| pKₐ | 3.4 (at 20°C) |

| log Pₒw (Octanol-Water Partition Coefficient) | 1.87 (at 25°C, pH 4), -0.35 (at 25°C, pH 7), -0.58 (at 25°C, pH 9) |

(Data sourced from Saeki et al., 2016)[1][5]

Mechanism of Action: ALS Inhibition

Similar to other sulfonylurea herbicides, Metazosulfuron's mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][5] As mammals lack this enzyme, Metazosulfuron exhibits low toxicity to them.[1][5] The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death. Metazosulfuron has demonstrated effective inhibition of ALS in both sulfonylurea-susceptible (SU-S) and sulfonylurea-resistant (SU-R) biotypes of various weed species.[1]

Caption: Mechanism of action of Metazosulfuron via inhibition of Acetolactate Synthase (ALS).

Herbicidal Spectrum and Efficacy

Metazosulfuron is effective at application rates of 60–120 g a.i./ha in paddy fields.[1][2][3][4] It controls a wide range of annual and perennial weeds, including Echinochloa spp.[1][2] A key advantage of Metazosulfuron is its high efficacy against weed biotypes that have developed resistance to conventional sulfonylurea herbicides.[1][5]

Table 2: Herbicidal Efficacy of Metazosulfuron (100 g a.i./ha)

| Weed Species | Common Name | Efficacy (%) | Resistance Status |

| Echinochloa oryzicola | Barnyard Grass | High | - |

| Schoenoplectus juncoides | Japanese Bulrush | Excellent | SU-R |

| Monochoria vaginalis | Monochoria | Excellent | SU-R |

| Sagittaria trifolia | Arrowhead | Excellent | SU-R |

| Eleocharis kuroguwai | Water Chestnut | High | - |

| Cyperus serotinus | Late-season Flatsedge | High | - |

| Schoenoplectus maritimus | Sea Club-rush | High | - |

(Efficacy is visually evaluated on a scale of 0 (no effect) to 100 (completely withered). Data adapted from Saeki et al., 2016)[5]

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay

This protocol is based on the methodology for determining the inhibitory effect of Metazosulfuron on ALS activity.

Objective: To quantify the percent inhibition of ALS extracted from susceptible and resistant weed biotypes.

Methodology:

-

Plant Material: Grow sulfonylurea-susceptible (SU-S) and sulfonylurea-resistant (SU-R) biotypes of the target weed (e.g., Sagittaria trifolia) in a greenhouse.[1]

-

Enzyme Extraction:

-

Homogenize fresh leaf tissue in a chilled extraction buffer.

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Subject the supernatant to further centrifugation at a higher speed to pellet organelles.

-

The resulting supernatant contains the crude ALS enzyme extract.

-

-

ALS Activity Measurement:

-

The assay is based on the method described by Westerfield (1945), with modifications.[1]

-

Prepare reaction mixtures containing the enzyme extract, necessary cofactors (e.g., FAD, TPP), substrate (pyruvate), and varying concentrations of Metazosulfuron.

-

Incubate the reaction mixtures at a controlled temperature.

-

Stop the reaction by adding acid, which also decarboxylates the product (α-acetolactate) to acetoin.

-

Add creatine and α-naphthol to the mixture and incubate to allow for color development.

-

-

Quantification:

Residue Analysis in Crop Samples via HPLC

This protocol outlines a method for the determination of Metazosulfuron residues in various crop matrices.

Objective: To develop a validated analytical method for quantifying Metazosulfuron residues in representative crops like brown rice, apples, soybeans, etc.[6]

Methodology:

-

Extraction:

-

Homogenize a representative sample of the crop material.

-

Extract Metazosulfuron from the macerated sample using acetonitrile.[6]

-

-

Partitioning:

-

Concentrate the acetonitrile extract.

-

Perform a liquid-liquid partition with ethyl acetate to transfer Metazosulfuron into the organic phase.[6]

-

-

Clean-up:

-

Concentrate the ethyl acetate extract.

-

Perform solid-phase extraction (SPE) using an aminopropyl (NH₂) cartridge.

-

Elute the analyte from the cartridge using a mixture of acetone and dichloromethane (with 1% acetic acid).[6]

-

-

Analysis:

-

Concentrate the final eluate.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[6]

-

HPLC Conditions:

-

Detection Wavelength: 245 nm[6]

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Column: A C18 reverse-phase column is suitable.

-

-

Caption: Workflow for the analysis of Metazosulfuron residue in crop samples.

Discovery and Synthesis

The discovery of Metazosulfuron was the result of a focused effort to develop a pyrazolesulfonylurea herbicide with efficacy against resistant weeds.[1] Researchers at Nissan Chemical Industries re-evaluated their existing sulfonylurea library and identified that certain pyrazole-5-sulfonylurea derivatives showed promising activity.[5] The key innovation was the introduction of a dioxazine ring at the 4-position of the pyrazole core, which was found to be highly effective.[1] This led to the optimization of the lead compound and ultimately the discovery of Metazosulfuron.[1]

Caption: Logical workflow of the discovery process leading to Metazosulfuron.

References

- 1. Development of a novel herbicide, metazosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a novel herbicide, metazosulfuron [jstage.jst.go.jp]

- 3. Development of a novel herbicide, metazosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a novel herbicide, metazosulfuron. | Semantic Scholar [semanticscholar.org]

- 5. Development of a novel herbicide, metazosulfuron [jstage.jst.go.jp]

- 6. Agricultural and Environmental Sciences [korseaj.org]

Metazosulfuron (Research Grade): A Technical Guide

CAS Number: 868680-84-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the herbicidal compound Metazosulfuron.

Core Compound Information

Metazosulfuron is a novel sulfonylurea herbicide.[1][2][3] It demonstrates potent herbicidal activity against a wide range of weeds, including those resistant to other sulfonylurea-based herbicides, particularly in paddy fields.[1][2][4]

Physicochemical Properties

A summary of the key physicochemical properties of Metazosulfuron is presented in the table below.

| Property | Value |

| IUPAC Name | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea |

| Molecular Formula | C₁₅H₁₈ClN₇O₇S |

| Molecular Weight | 475.86 g/mol |

| Appearance | White, odorless solid |

| Density | 1.49 g/cm³ |

| Melting Point | 175.5–177.6°C |

| Water Solubility | 33.3 mg/L (at 20°C) |

| Vapor Pressure | 7.0 × 10⁻⁸ Pa (at 25°C) |

| pKa | 3.4 (at 20°C) |

| Log P (octanol-water) | 1.87 (pH 4), -0.35 (pH 7), -0.58 (pH 9) (at 25°C) |

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Metazosulfuron, like other sulfonylurea herbicides, functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5][6][7] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell growth in plants.[7][8][9] The inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing a cessation of cell division and plant growth, leading to the death of the weed.[6][7] This mechanism is highly selective as ALS is present in plants and bacteria but not in mammals, contributing to its favorable toxicological profile.[1]

Signaling Pathway: Inhibition of Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the biochemical pathway inhibited by Metazosulfuron.

Herbicidal Activity

Metazosulfuron exhibits potent herbicidal activity at low application rates, typically between 60–120 g a.i./ha.[1][2][4] It is effective against a broad spectrum of annual and perennial weeds found in paddy fields, including Echinochloa spp..[1][2][4] A key advantage of Metazosulfuron is its efficacy against sulfonylurea-resistant (SU-R) weed biotypes.[1]

Herbicidal Efficacy Data

The following table summarizes the herbicidal efficacy of Metazosulfuron against various paddy weeds at an application rate of 100 g a.i./ha. The weed control is visually evaluated on a scale of 0 (no effect) to 100 (completely withered).

| Weed Species | Growth Stage at Application | Weed Control (%) |

| Monochoria korsakowii (SU-R) | 2.5 leaf stage | 100 |

| Lindernia dubia | 4 leaf stage | 100 |

| Sagittaria trifolia (SU-R) | 2 leaf stage | 100 |

| Cyperus difformis | 3 leaf stage | 100 |

| Cyperus serotinus | 5 cm | 98 |

| Eleocharis kuroguwai | 10 cm | 95 |

| Schoenoplectus maritimus | 10 cm | 98 |

| Oenanthe javanica | 10 cm | 100 |

Data adapted from field trials and greenhouse tests.

Experimental Protocols

Detailed experimental protocols from the original discovery and development studies are often proprietary. However, a general methodology for assessing the herbicidal efficacy of a compound like Metazosulfuron in a whole-plant bioassay is provided below. This protocol is based on established methods for herbicide resistance testing.[10][11]

Whole-Plant Bioassay for Herbicidal Efficacy

1. Seed Germination and Seedling Preparation:

-

Weed seeds are collected, cleaned, and stored. To break dormancy, seeds may require a period of vernalization (cold treatment).[10]

-

Seeds are germinated on a suitable medium, such as agar with potassium nitrate, in a controlled environment (germination cabinet) with optimal light and temperature conditions for the specific weed species.[10]

-

Once seedlings reach the two to three-leaf stage, they are transplanted into trays or pots filled with a standard potting mix.[10]

2. Herbicide Application:

-

Metazosulfuron solutions of desired concentrations are prepared. For research-grade material, this would involve dissolving the compound in an appropriate solvent and creating a dilution series.

-

The herbicide is applied using a precision bench sprayer to ensure uniform coverage. The sprayer is calibrated to deliver a specific volume per unit area.[10]

-

Control groups (untreated) and reference herbicide groups are included in each experiment for comparison.

3. Experimental Conditions and Assessment:

-

The treated plants are maintained in a greenhouse under controlled conditions (temperature, humidity, and light).

-

Assessment of herbicidal effect is typically conducted 3 to 4 weeks after treatment.[10]

-

Efficacy is evaluated by recording the number of surviving plants and by a visual estimation of biomass compared to the untreated control.[10][11] A scoring system (e.g., 0-100 scale) is often used for visual assessment.[4]

4. Data Analysis:

-

Plant survival is expressed as a percentage of the number of treated plants.

-

Statistical analysis is performed to determine the significance of the herbicidal effects at different concentrations.

Logical Workflow for Herbicide Efficacy Testing

The following diagram outlines the logical workflow for conducting a herbicide efficacy experiment.

References

- 1. Development of a novel herbicide, metazosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a novel herbicide, metazosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a novel herbicide, metazosulfuron [jstage.jst.go.jp]

- 5. Insecticide Supplier|Herbicide Manufacturer|Fungicide [cnagrochem.com]

- 6. kenso.com.au [kenso.com.au]

- 7. pomais.com [pomais.com]

- 8. What is Sulfonylurea (SR) Soybean Technology? | Crop Science US [cropscience.bayer.us]

- 9. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 10. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]

- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Metazosulfuron

An In-depth Technical Guide to the Physical and Chemical Properties of Metazosulfuron

Introduction

Metazosulfuron is a novel sulfonylurea herbicide developed by Nissan Chemical Industries, Ltd.[1]. It is effective against a wide range of annual and perennial weeds found in paddy fields, including those resistant to other sulfonylurea herbicides[1]. As an acetolactate synthase (ALS) inhibitor, it acts by blocking the biosynthesis of essential branched-chain amino acids in plants, a pathway absent in mammals, contributing to its favorable safety profile[1]. This document provides a comprehensive overview of the physical and chemical properties of Metazosulfuron, its mechanism of action, and relevant experimental methodologies, intended for researchers, scientists, and professionals in drug development and agricultural science.

Chemical Identity and Structure

Metazosulfuron is a complex synthetic molecule featuring a pyrazole ring, a dimethoxypyrimidine moiety, and a sulfonylurea linkage[2]. The technical material is a racemic mixture due to a chiral carbon in the dioxazine ring[2].

| Identifier | Value |

| ISO Common Name | metazosulfuron[1] |

| IUPAC Name | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea[1] |

| CAS Name | 3-chloro-4-(5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl)-N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-1-methyl-1H-pyrazole-5-sulfonamide[3] |

| CAS Number | 868680-84-6[1][4][5] |

| Molecular Formula | C₁₅H₁₈ClN₇O₇S[1][4][5] |

| Molecular Weight | 475.86 g/mol [1][5] |

| InChIKey | IXWKBUKANTXHJH-UHFFFAOYSA-N[2][4] |

| Canonical SMILES | CC1CON=C(O1)C2=C(N(N=C2Cl)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC[2][4] |

Physicochemical Properties

The physicochemical properties of Metazosulfuron are crucial for understanding its environmental fate, bioavailability, and formulation.

| Property | Value | Conditions |

| Appearance | White, odorless solid[1][2] | - |

| Melting Point | 175.5–177.6 °C[1] | - |

| Density | 1.49 g/cm³[1][2] | - |

| Vapor Pressure | 7.0 × 10⁻⁸ Pa[1] | 25 °C |

| Water Solubility | 33.3 mg/L[1][2] | 20 °C, pH 7 |

| Dissociation Constant (pKa) | 3.4[1][2] | 20 °C |

| Octanol-Water Partition Coefficient (log P) | 1.87 | 25 °C, pH 4[1] |

| -0.35 | 25 °C, pH 7[1][2] | |

| -0.58 | 25 °C, pH 9[1] |

Mechanism of Action: ALS Inhibition

Metazosulfuron's herbicidal activity stems from its inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1]. This enzyme is vital for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants and microorganisms[1]. The inhibition of this pathway leads to the cessation of cell division and growth, ultimately resulting in the death of susceptible plants[6].

Experimental Protocols

Detailed experimental protocols for determining all physicochemical properties are extensive and typically follow standardized guidelines (e.g., OECD Test Guidelines). Below are summaries of methodologies found in the literature for analyzing Metazosulfuron's biological activity and its residues in crops.

Acetolactate Synthase (ALS) Inhibition Assay

This protocol is a modified version of the method by Westerfield (1945) to confirm Metazosulfuron's inhibitory effect on the ALS enzyme[1].

-

Enzyme Extraction : ALS is extracted from both sulfonylurea-susceptible (SU-S) and resistant (SU-R) biotypes of target weeds grown in a greenhouse.

-

Incubation : The extracted enzyme is incubated with a reaction mixture containing the necessary substrates (e.g., pyruvate) and varying concentrations of Metazosulfuron.

-

Reaction Termination & Colorimetric Measurement : The enzymatic reaction produces acetolactate, which is converted to acetoin. The reaction is stopped, and acetoin accumulation is determined by measuring the absorbance at 530 nm after a color-forming reaction.

-

Calculation : The percentage of ALS inhibition is calculated based on the difference in acetoin accumulation between the herbicide-treated and untreated control samples.

Residue Analysis in Crops via HPLC

This method was developed for the determination of Metazosulfuron residues in representative crops like brown rice, apples, and soybeans[7].

Methodology Steps:

-

Extraction : Crop samples are macerated and fortified with a known amount of Metazosulfuron standard solution. The herbicide is then extracted using acetonitrile[7].

-

Liquid-Liquid Partitioning : The extract is concentrated and then partitioned with ethyl acetate to separate the analyte from water-soluble matrix components. Saturated sodium chloride solution is added to improve the separation efficiency[7].

-

Solid-Phase Extraction (SPE) Cleanup : The resulting organic phase is concentrated again and passed through an aminopropyl (NH₂) SPE cartridge. This step removes interfering compounds from the sample matrix. The cartridge is eluted with a mixture of acetone and dichloromethane (containing 1% acetic acid)[7].

-

Analysis : The final eluate is concentrated, redissolved in acetonitrile, and analyzed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS/MS) to quantify the Metazosulfuron residue[7]. The method limit of quantitation (MLOQ) was reported to be 0.02 mg/kg[7].

Discovery and Synthesis Pathway

The discovery of Metazosulfuron was the result of a focused chemical optimization process. Researchers at Nissan Chemical Industries, Ltd. started with a pyrazolesulfonylurea scaffold and synthesized various derivatives to improve herbicidal activity, particularly against sulfonylurea-resistant weeds[1]. This process led to the identification of a dioxazine ring at the 4-position of the pyrazole as a key moiety for high efficacy, culminating in the discovery of Metazosulfuron[1].

The commercial synthesis involves complex steps including heterocyclic ring formation, sulfonylation, and urea coupling, followed by purification to yield the final product[2].

Conclusion

Metazosulfuron represents a significant advancement in herbicide technology, offering effective control of problematic weeds in rice cultivation. Its well-characterized physical and chemical properties, combined with a clear understanding of its mode of action, facilitate its safe and efficient use in agriculture. The data and protocols summarized in this guide provide a valuable technical resource for researchers engaged in the study, development, and analysis of this important herbicidal compound.

References

- 1. Development of a novel herbicide, metazosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metazosulfuron (Ref: NC-620) [sitem.herts.ac.uk]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Metazosulfuron | C15H18ClN7O7S | CID 11634286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. achemtek.com [achemtek.com]

- 6. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Agricultural and Environmental Sciences [korseaj.org]

In-Depth Toxicological and Ecotoxicological Profile of Metazosulfuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazosulfuron is a sulfonylurea herbicide engineered for the selective control of a wide spectrum of weeds in paddy rice cultivation.[1] Its herbicidal efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants. This mode of action confers a high degree of safety to mammals, as the ALS enzyme is absent in animal species. This technical guide provides a comprehensive overview of the toxicological and ecotoxicological profile of Metazosulfuron, presenting key data from mammalian and environmental studies, detailed experimental protocols, and visual representations of its mode of action and environmental fate.

Mammalian Toxicology

Metazosulfuron exhibits a low order of acute toxicity in mammalian species.[2] The available data from acute, subchronic, and genotoxicity studies indicate a favorable safety profile for this compound.

Acute Toxicity

Studies in rats have demonstrated low toxicity following oral and dermal administration. Metazosulfuron is not classified as a skin irritant and is considered a minimal eye irritant.

| Study | Species | Endpoint | Result | Reference |

| Acute Oral | Rat | LD50 | >2000 mg/kg | [2] |

| Acute Dermal | Rat | LD50 | >2000 mg/kg | [2] |

| Acute Inhalation | Rat | LC50 | >5.05 mg/L | [2] |

| Skin Irritation | Rabbit | - | Non-irritant | [2] |

| Eye Irritation | Rabbit | - | Minimal irritant | [2] |

Subchronic and Chronic Toxicity

| Study | Species | Duration | NOAEL | Reference |

| Subchronic Oral (Sulfosulfuron) | Dog | 90 days | 100 mg/kg/day | [3] |

| Chronic Oral (Sulfosulfuron) | Rat | 22 months | 244.2 mg/kg/day (male), 314.1 mg/kg/day (female) | [3] |

| 6-Month Oral (Paracalcin - illustrative) | Rat | 6 months | 0.1 µg/kg/dose | [4] |

| 1-Year Oral (Paracalcin - illustrative) | Dog | 1 year | 0.02 µg/kg/dose | [4] |

Genotoxicity

Metazosulfuron has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results indicate that Metazosulfuron is not mutagenic.

| Assay | System | Result | Reference |

| Ames Test | Salmonella typhimurium | Negative | [2] |

| Micronucleus Test | In vivo (rodent) | Negative | [2] |

Carcinogenicity

Specific carcinogenicity bioassays for Metazosulfuron are not publicly available. However, studies on the related compound sulfosulfuron did not show evidence of carcinogenicity.[3]

Reproductive and Developmental Toxicity

Data specific to Metazosulfuron's reproductive and developmental toxicity are limited in publicly accessible literature. For the related sulfonylurea herbicide, sulfosulfuron, a two-generation reproduction study in rats established a parental systemic toxicity NOAEL of 5,000 ppm (312.1 mg/kg/day) and an offspring toxicity NOAEL of 5,000 ppm (312.1 mg/kg/day).[3] A developmental toxicity study in rats showed a NOAEL for both maternal and developmental toxicity of greater than 1,000 mg/kg/day.[3]

| Study | Species | NOAEL (Parental) | NOAEL (Offspring/Developmental) | Reference |

| Two-Generation Reproduction (Sulfosulfuron) | Rat | 312.1 mg/kg/day | 312.1 mg/kg/day | [3] |

| Developmental Toxicity (Sulfosulfuron) | Rat | >1000 mg/kg/day | >1000 mg/kg/day | [3] |

| Developmental Toxicity (Illustrative) | Rat | 10 mg/kg-bw/day (Maternal) | 13 mg/kg-bw/day | [5] |

| Developmental Toxicity (Illustrative) | Rabbit | 4 mg/kg-bw/day (Maternal) | 10 mg/kg-bw/day | [5] |

Ecotoxicological Profile

Metazosulfuron demonstrates negligible toxicity to a range of non-target organisms, including fish, aquatic invertebrates, birds, and beneficial insects.[2]

Aquatic Ecotoxicity

| Organism | Study Type | Endpoint | Result | Reference |

| Carp (Cyprinus carpio) | Acute | 96-hr LC50 | >95.1 mg/L | [2] |

| Rainbow Trout (Oncorhynchus mykiss) | Chronic (Metsulfuron-methyl) | 90-day NOEL | 4,500 µg/L | |

| Water Flea (Daphnia magna) | Acute | 48-hr EC50 | >101 mg/L | [2] |

| Water Flea (Daphnia magna) | Chronic (Nicosulfuron) | 21-day NOEC | 5.2 mg/L | [6] |

| Green Algae (Pseudokirchneriella subcapitata) | Acute | 72-hr ErC50 | 52.2 mg/L | [7] |

| Green Algae (Pseudokirchneriella subcapitata) | Acute | 72-hr NOECr | 2.39 mg/L | [7] |

| Freshwater Macrophyte (Metsulfuron-methyl) | Chronic | 8-day NOEC | 0.054 µg/L |

Terrestrial Ecotoxicity

| Organism | Study Type | Endpoint | Result | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | >2000 mg/kg | [2] |

| Honeybee (Apis mellifera) | Acute Oral | LD50 | >100 µ g/bee | [2] |

| Honeybee (Apis mellifera) | Acute Contact | LD50 | >100 µ g/bee | [2] |

| Earthworm (Eisenia fetida) | Acute | 14-day LC50 | >1000 mg/kg soil | [2] |

Environmental Fate

Metazosulfuron is moderately soluble in water.[5] The degradation of sulfonylurea herbicides in the environment is influenced by factors such as soil type, pH, temperature, and microbial activity.[8] The primary degradation pathway for sulfonylureas in soil involves the cleavage of the sulfonylurea bridge.[8] For the related compound imazosulfuron, the half-life in aerobic soil was approximately 70 days, while in anaerobic conditions, it was much shorter at 4 days.[8]

Mode of Action: Acetolactate Synthase (ALS) Inhibition

Metazosulfuron, like other sulfonylurea herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. The inhibition of ALS leads to a deficiency in these vital amino acids, ultimately resulting in the cessation of growth and death of susceptible plants.

Caption: Metazosulfuron inhibits the ALS enzyme, blocking branched-chain amino acid synthesis.

Experimental Protocols

The toxicological and ecotoxicological studies cited in this guide are generally conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data.

Mammalian Toxicity Testing

-

Acute Oral Toxicity (OECD 423): This method involves a stepwise procedure where a small number of animals (usually rats) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of each step determines the next dose level. Observations for mortality and clinical signs of toxicity are made for up to 14 days.

-

Chronic Toxicity (OECD 452): The test substance is administered daily to experimental animals (typically rats) in their diet or by gavage for an extended period (usually 12 months).[9][10][11] The study is designed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[9][10]

-

Carcinogenicity (OECD 451): Similar to chronic toxicity studies but extending for a major portion of the animal's lifespan (e.g., 18-24 months for mice, 2 years for rats). The primary endpoint is the incidence of neoplasms.

-

Reproductive and Developmental Toxicity (OECD 414 & 416):

-

OECD 414 (Prenatal Developmental Toxicity Study): The test substance is administered to pregnant females (usually rats and rabbits) during the period of organogenesis.[12][13][14] Dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.[12][13]

-

OECD 416 (Two-Generation Reproduction Toxicity Study): The substance is administered to parental animals before mating, during mating, gestation, and lactation.[15][16][17] The F1 generation is also exposed and subsequently mated to produce an F2 generation.[9][15][16] This study assesses effects on fertility, reproductive performance, and offspring development.[15][16][17]

-

Caption: Workflow of a two-generation reproductive toxicity study (OECD 416).

Ecotoxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow Trout, Carp) are exposed to the test substance in water for 96 hours. Mortality is the primary endpoint, and the LC50 (lethal concentration for 50% of the population) is determined.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna are exposed to the test substance for 48 hours. The endpoint is immobilization, and the EC50 (effective concentration for 50% of the population) is calculated.

-

Alga, Growth Inhibition Test (OECD 201): A culture of green algae (e.g., Pseudokirchneriella subcapitata) is exposed to the test substance for 72 hours.[18][19] The inhibition of growth is measured, and the ErC50 (concentration causing 50% reduction in growth rate) and NOEC (No Observed Effect Concentration) are determined.[12][18][19]

-

Earthworm, Reproduction Test (OECD 222): Adult earthworms (Eisenia fetida) are exposed to the test substance in artificial soil for 8 weeks.[20][21][22][23] The test assesses mortality, changes in biomass, and reproductive output (number of juveniles).[24][21][22][23]

-

Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 & 214): For the oral test (OECD 213), bees are fed a sugar solution containing the test substance.[15][21][25][26][27] For the contact test (OECD 214), the substance is applied directly to the thorax of the bees.[15][21][25][27] Mortality is recorded over 48-96 hours to determine the LD50.[21][25]

Environmental Fate and Transport

The environmental fate of Metazosulfuron is governed by a combination of physical, chemical, and biological processes. As a sulfonylurea herbicide, its persistence and mobility in the environment are key considerations for its ecotoxicological risk assessment.

Caption: Key pathways for the environmental fate and transport of Metazosulfuron.

Conclusion

References

- 1. erem.ktu.lt [erem.ktu.lt]

- 2. Development of a novel herbicide, metazosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. govinfo.gov [govinfo.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Degradation of imazosulfuron in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ecetoc.org [ecetoc.org]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pjoes.com [pjoes.com]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. Environmental fate of herbicides - Advances in Weed Science [awsjournal.org]

- 15. oecd.org [oecd.org]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. Toxicity Assessment of Expired Pesticides to Green Algae Pseudokirchneriella subcapitata - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biotecnologiebt.it [biotecnologiebt.it]

- 21. Effects on earthworms – Reproduction test | Kit de Herramientas para el Registro de Plaguicidas | Organización de las Naciones Unidas para la Alimentación y la Agricultura [fao.org]

- 22. oecd.org [oecd.org]

- 23. MPG.eBooks - Description: Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei) [ebooks.mpdl.mpg.de]

- 24. fera.co.uk [fera.co.uk]

- 25. medium.com [medium.com]

- 26. fda.gov [fda.gov]

- 27. cwejournal.org [cwejournal.org]

Metazosulfuron: A Technical Guide to its Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metazosulfuron is a potent sulfonylurea herbicide that selectively controls a wide range of weeds. Its herbicidal activity stems from the targeted inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs) in plants. This technical guide provides an in-depth analysis of the mechanism of action of Metazosulfuron, presenting quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the involved biochemical pathways and experimental workflows. This information is intended to support researchers and professionals in the fields of agricultural science, weed management, and herbicide development.

Introduction: The Mode of Action of Metazosulfuron

Metazosulfuron belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates.[1] The primary molecular target of Metazosulfuron is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme plays a pivotal role in the initial step of the biosynthetic pathway for the essential branched-chain amino acids: valine, leucine, and isoleucine.[2]

The inhibition of ALS by Metazosulfuron disrupts the production of these vital amino acids, which are fundamental building blocks for protein synthesis. Consequently, this leads to the cessation of cell division and overall growth in susceptible plants, ultimately resulting in their death.[2] A key advantage of sulfonylurea herbicides like Metazosulfuron is their favorable toxicological profile for mammals, as animals lack the ALS enzyme.[3]

The Branched-Chain Amino Acid Biosynthesis Pathway and its Inhibition

The biosynthesis of valine, leucine, and isoleucine is a fundamental metabolic process in plants, occurring within the chloroplasts. The pathway is initiated by the condensation of pyruvate molecules, a reaction catalyzed by ALS. Metazosulfuron acts as a potent and specific inhibitor of this enzymatic step.

Quantitative Analysis of ALS Inhibition by Metazosulfuron

The inhibitory activity of Metazosulfuron on ALS has been quantified, demonstrating its potent effect on the enzyme. The following table summarizes the percentage of ALS inhibition at various concentrations of Metazosulfuron in both sulfonylurea-susceptible (SU-S) and sulfonylurea-resistant (SU-R) biotypes of Sagittaria trifolia.

| Metazosulfuron Concentration (ppm) | ALS Inhibition (%) in SU-S Biotype | ALS Inhibition (%) in SU-R Biotype |

| 0.01 | ~80 | ~75 |

| 0.1 | ~90 | ~85 |

| 1 | ~95 | ~90 |

| 10 | ~100 | ~98 |

| Data extracted from Figure 11 in "Development of a novel herbicide, metazosulfuron".[1] |

Experimental Protocols for Assessing ALS Inhibition

The standard method for determining the activity of ALS and its inhibition by herbicides is the colorimetric assay developed by Westerfield (1945), often with some modifications.[1][4] This assay measures the formation of acetoin, a product of the enzymatic reaction.

Principle of the Westerfield Assay

The Westerfield assay is an indirect method for quantifying ALS activity. The product of the ALS-catalyzed reaction, α-acetolactate, is unstable and can be quantitatively decarboxylated to acetoin under acidic conditions and heat. Acetoin then reacts with creatine and α-naphthol to produce a colored complex, the absorbance of which can be measured spectrophotometrically at 530 nm. The intensity of the color is directly proportional to the amount of acetoin formed, and thus to the activity of the ALS enzyme.

Detailed Methodology for In Vitro ALS Assay (Modified Westerfield Method)

This protocol is a generalized representation based on commonly used modifications of the Westerfield method for assessing herbicide inhibition of plant ALS.

1. Enzyme Extraction:

-

Harvest fresh, young leaf tissue from the target plant species.

-

Homogenize the tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM sodium pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM dithiothreitol, and 10 µM FAD).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

The resulting supernatant contains the crude ALS enzyme extract.

2. Assay Reaction:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 100 mM sodium pyruvate, 20 mM MgCl₂, 2 mM thiamine diphosphate (ThDP), and 20 µM FAD.

-

Add varying concentrations of Metazosulfuron (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 1% in the assay) to the reaction mixture.

-

Initiate the enzymatic reaction by adding the crude enzyme extract to the reaction mixture.

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

3. Termination and Color Development:

-

Stop the reaction by adding a small volume of sulfuric acid (e.g., 6 N H₂SO₄).

-

Incubate the mixture at a higher temperature (e.g., 60°C) for 15 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

-

Add a solution of 0.5% (w/v) creatine, followed by a freshly prepared solution of 5% (w/v) α-naphthol in 2.5 N NaOH.

-

Incubate at room temperature for a set time (e.g., 30 minutes) to allow for color development.

4. Measurement and Data Analysis:

-

Measure the absorbance of the colored product at 530 nm using a spectrophotometer.

-

A blank reaction without the enzyme extract and a control reaction without the inhibitor should be included.

-

The percentage of ALS inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of untreated control)] x 100

Logical Relationship of Metazosulfuron's Action

The herbicidal effect of Metazosulfuron is a direct consequence of a cascade of events initiated by the inhibition of a single, vital enzyme.

Conclusion

Metazosulfuron is a highly effective herbicide that functions through the specific inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and professionals. A thorough understanding of its mode of action is crucial for optimizing its use in weed management strategies, developing new herbicidal compounds, and managing the potential for weed resistance.

References

- 1. Development of a novel herbicide, metazosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. Molecular and phenotypic characterization of Als1 and Als2 mutations conferring tolerance to acetolactate synthase herbicides in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of products of acetohydroxy acid synthase by the colorimetric method, revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

Metazosulfuron: A Technical Guide to a Novel Pyrazolesulfonylurea Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazosulfuron is a novel pyrazolesulfonylurea herbicide developed by Nissan Chemical Industries, Ltd. It demonstrates exceptional efficacy against a broad spectrum of weeds in paddy fields, including those resistant to conventional sulfonylurea herbicides.[1][2][3] This technical guide provides an in-depth overview of Metazosulfuron, covering its core properties, mechanism of action, herbicidal activity, and toxicological profile. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Physicochemical Properties

Metazosulfuron is a white, odorless solid with the chemical formula C₁₅H₁₈ClN₇O₇S.[4] Its chemical structure features a pyrazole ring, a dimethoxypyrimidine moiety, and a sulfonylurea linkage.[4] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea |

| CAS No. | 868680-84-6 |

| Molecular Weight | 475.86 g/mol |

| Appearance | White solid, odorless |

| Density | 1.49 g/cm³ |

| Melting Point | 175.5–177.6°C |

| Vapor Pressure | 7.0 × 10⁻⁸ Pa (25°C) |

| pKa | 3.4 (20°C) |

| Solubility in Water | 33.3 mg/L (20°C) |

| Log P (octanol/water) | 1.87 (pH 4, 25°C), -0.35 (pH 7, 25°C), -0.58 (pH 9, 25°C) |

Source:[5]

Mechanism of Action: ALS Inhibition

Similar to other sulfonylurea herbicides, Metazosulfuron's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[1] As mammals lack the ALS enzyme, sulfonylurea herbicides exhibit low mammalian toxicity.[1]

Metazosulfuron's effectiveness against sulfonylurea-resistant (SU-R) weeds is a key characteristic. It has been shown to inhibit the ALS of both SU-R and sulfonylurea-susceptible (SU-S) biotypes of certain weeds at similar rates, unlike some other sulfonylurea herbicides which are less effective against the resistant biotypes.[1]

Caption: Mechanism of Action of Metazosulfuron via ALS Inhibition.

Herbicidal Activity

Metazosulfuron is effective at low application rates, typically between 60 to 120 grams of active ingredient per hectare (g a.i./ha), providing excellent control of a wide range of paddy weeds with good crop safety for rice.[1][2][3] Its spectrum of activity includes annual and perennial weeds, with notable efficacy against Echinochloa spp.[1][2][3]

A significant advantage of Metazosulfuron is its ability to control weeds that have developed resistance to other sulfonylurea herbicides.[1]

Table of Weeds Controlled by Metazosulfuron

| Weed Species | Common Name | Efficacy |

| Echinochloa oryzicola | Barnyard Grass | High |

| Eleocharis kuroguwai | Kuroguwai | High |

| Cyperus serotinus | Late-Flowering Cyperus | High |

| Schoenoplectus maritimus | Sea Club-Rush | High |

| Schoenoplectus juncoides (SU-R) | Japanese Bulrush | Excellent |

| Monochoria vaginalis (SU-R) | Monochoria | Excellent |

| Monochoria korsakowii (SU-R) | Korsakow's Monochoria | Excellent |

| Sagittaria trifolia (SU-R) | Threeleaf Arrowhead | Excellent |

Source:[1]

Toxicological and Ecotoxicological Profile

Metazosulfuron exhibits a favorable toxicological and ecotoxicological profile, with low toxicity to mammals, birds, fish, and beneficial insects.[1]

Toxicological Data for Metazosulfuron

| Test | Species | Result |

| Acute Oral LD₅₀ | Rat | > 2000 mg/kg |

| Acute Dermal LD₅₀ | Rat | > 2000 mg/kg |

| Acute Inhalation LC₅₀ | Rat | > 5.05 mg/L |

| Skin Irritation | Rabbit | Non-irritant |

| Eye Irritation | Rabbit | Minimal irritant |

| Mutagenicity (Ames test) | - | Negative |

Ecotoxicological Data for Metazosulfuron

| Test | Species | Result |

| Acute Toxicity LC₅₀ (96h) | Carp | > 95.1 mg/L |

| Acute Toxicity EC₅₀ (48h) | Daphnia magna | > 101 mg/L |

| Acute Contact LD₅₀ | Honeybee (Apis mellifera) | > 100 µ g/bee |

| Acute Oral LD₅₀ | Honeybee (Apis mellifera) | > 100 µ g/bee |

| Acute Oral LD₅₀ | Bobwhite Quail | > 2000 mg/kg |

| Acute Toxicity LC₅₀ | Earthworm (Eisenia foetida) | > 1000 mg/kg |

Experimental Protocols

Whole-Plant Herbicide Efficacy Bioassay (Greenhouse)

This protocol outlines a general procedure for assessing the efficacy of Metazosulfuron on target weed species in a controlled greenhouse environment.

-

Seed Germination and Plant Growth:

-

Sow seeds of target weed species (e.g., Echinochloa oryzicola, sulfonylurea-susceptible and -resistant biotypes of Schoenoplectus juncoides) in pots filled with a suitable soil mix for paddy weeds.

-

Grow plants in a greenhouse under controlled conditions (e.g., 25-30°C day/20-25°C night, 14-hour photoperiod).

-

Water the plants as needed to maintain soil moisture, simulating paddy field conditions.

-

-

Herbicide Application:

-

Prepare a stock solution of Metazosulfuron in a suitable solvent (e.g., acetone with a surfactant).

-

Create a series of dilutions to achieve the desired application rates (e.g., 0, 30, 60, 120, 240 g a.i./ha).

-

When the weed seedlings reach the 2-3 leaf stage, apply the herbicide solutions using a laboratory spray chamber calibrated to deliver a consistent volume.

-

Include an untreated control group for comparison.

-

-

Data Collection and Analysis:

-

Visually assess plant injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete kill).

-

At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of each plant.

-

Determine the fresh and dry weight of the biomass.

-

Calculate the percent growth inhibition relative to the untreated control.

-

Analyze the data using appropriate statistical methods to determine the effective dose (e.g., GR₅₀ - the dose causing 50% growth reduction).

-

Caption: Workflow for a Whole-Plant Herbicide Efficacy Bioassay.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a method for determining the inhibitory effect of Metazosulfuron on ALS activity extracted from plant tissue.

-

Enzyme Extraction:

-

Harvest young leaf tissue from the target weed species.

-

Homogenize the tissue in a cold extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and a reducing agent like dithiothreitol).

-

Centrifuge the homogenate at a low temperature to pellet cell debris.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme extract, assay buffer, and varying concentrations of Metazosulfuron (or a control solvent).

-

Initiate the enzymatic reaction by adding the substrate (pyruvate).

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding sulfuric acid. This also facilitates the conversion of the reaction product, acetolactate, to acetoin.

-

-

Detection and Analysis:

-

Add creatine and α-naphthol to the reaction mixture and incubate to allow for color development. Acetoin forms a colored complex in the presence of these reagents.

-

Measure the absorbance of the colored product using a spectrophotometer at a specific wavelength (e.g., 530 nm).

-

Calculate the percent inhibition of ALS activity for each Metazosulfuron concentration relative to the control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Caption: Workflow for an In Vitro ALS Inhibition Assay.

Conclusion

Metazosulfuron represents a significant advancement in pyrazolesulfonylurea herbicide technology. Its broad-spectrum efficacy, including activity against sulfonylurea-resistant weeds, combined with a favorable safety profile, makes it a valuable tool for weed management in rice cultivation. The technical data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the fields of agricultural science and drug development.

References

- 1. Development of a novel herbicide, metazosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wsdot.wa.gov [wsdot.wa.gov]

- 3. airgas.com [airgas.com]

- 4. Pesticide Toxicity to Bees – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. Metazosulfuron (Ref: NC-620) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Herbicidal Characteristics of Metazosulfuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazosulfuron is a novel pyrazolesulfonylurea herbicide developed by Nissan Chemical Industries, Ltd. It demonstrates exceptional efficacy against a broad spectrum of annual and perennial weeds, including those resistant to conventional sulfonylurea herbicides, particularly in paddy rice cultivation.[1][2][3][4][5] Its mode of action is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][6] This document provides a comprehensive technical overview of Metazosulfuron, including its chemical properties, herbicidal efficacy, mode of action, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

Metazosulfuron is characterized by its specific chemical structure and physical properties that influence its application and environmental fate.

| Property | Value |

| ISO Name | Metazosulfuron |

| Chemical Name (IUPAC) | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2- dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea[7] |

| CAS No. | 868680-84-6[7] |

| Molecular Formula | C₁₅H₁₈ClN₇O₇S[7][8] |

| Molecular Weight | 475.86 g/mol [7] |

| Appearance | White solid, odorless[7] |

| Melting Point | 175.5–177.6°C[7] |

| Solubility in Water | 33.3 mg/L (20°C)[7] |

| Vapor Pressure | 7.0 × 10⁻⁸ Pa (25°C)[7] |

| pKa | 3.4 (20°C)[7] |

| Log P (octanol-water) | 1.87 (pH 4), -0.35 (pH 7), -0.58 (pH 9) (25°C)[7] |

Herbicidal Efficacy

Metazosulfuron exhibits a high level of herbicidal activity at low application rates, demonstrating excellent control of a wide range of weed species in paddy fields. It is particularly effective against problematic perennial weeds and sulfonylurea-resistant (SU-R) biotypes.

Efficacy on Key Weed Species

| Target Weed Species | Common Name | Efficacy | Application Rate (g a.i./ha) |

| Echinochloa oryzicola | Barnyard Grass | High | 60–120[1] |

| Echinochloa spp. | Excellent | 60–120[1][2][3][5] | |

| Eleocharis kuroguwai | Kuroguwai | High | 60–120[1] |

| Cyperus serotinus | High | 60–120[1] | |

| Schoenoplectus maritimus | High | 60–120[1] | |

| Schoenoplectus juncoides (SU-R) | Excellent | 60–120[1] | |

| Monochoria vaginalis (SU-R) | Excellent | 60–120[1] | |

| Monochoria korsakowii (SU-R) | Excellent | 60–120[1] | |

| Sagittaria trifolia (SU-R) | Excellent | 60–120[1] | |

| Bolboschoenus planiculmis | ≥98% | 83 | |

| Paspalum distichum | ≥98% | 83[9] | |

| Alisma plantago-aquatica | ≥98% | 83[9] | |

| Potamogeton nodosus | ≥98% | 83[9] |

Crop Selectivity

Metazosulfuron demonstrates excellent crop safety in transplanted and direct-seeded rice.[1][2][3] Field trials have shown that combinations of metazosulfuron with other herbicides, such as daimuron, maintain good rice selectivity regardless of application timing.[1]

Mode of Action and Signaling Pathway

The primary mode of action of Metazosulfuron is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][6] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[1][6][10] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.[6]

By binding to the ALS enzyme, Metazosulfuron blocks the production of these vital amino acids, leading to the cessation of cell division, particularly in the meristematic tissues (growing points) of the plant.[6] This systemic herbicide is absorbed through both foliage and roots and translocates throughout the plant via the xylem and phloem.[6][11] The inhibition of amino acid synthesis ultimately results in the death of susceptible plants.[6]

Mechanisms of Resistance